molecular formula C9H13BrO B14336563 Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- CAS No. 106202-75-9

Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]-

Cat. No.: B14336563
CAS No.: 106202-75-9
M. Wt: 217.10 g/mol
InChI Key: JAXYXFORGSGTTL-UHFFFAOYSA-N
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Description

Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- is an organic compound that belongs to the class of cycloalkenes It is characterized by a cyclohexene ring substituted with a 3-[(2-bromo-2-propenyl)oxy] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- typically involves the reaction of cyclohexene with 2-bromo-2-propenyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in the formation of cyclohexene derivatives.

    Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxide ions, to form different functionalized cyclohexene compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: Epoxides and other oxygenated derivatives.

    Reduction: Cyclohexene derivatives with hydrogen replacing the bromo group.

    Substitution: Functionalized cyclohexene compounds with various substituents replacing the bromo group.

Scientific Research Applications

Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- involves its interaction with various molecular targets and pathways. The bromo group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds and functional groups. The cyclohexene ring provides a stable framework for these reactions, allowing for the formation of diverse products with potential biological and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene, 3-[(2-chloro-2-propenyl)oxy]-: Similar structure but with a chloro group instead of a bromo group.

    Cyclohexene, 3-[(2-iodo-2-propenyl)oxy]-: Similar structure but with an iodo group instead of a bromo group.

    Cyclohexene, 3-[(2-fluoro-2-propenyl)oxy]-: Similar structure but with a fluoro group instead of a bromo group.

Uniqueness

Cyclohexene, 3-[(2-bromo-2-propenyl)oxy]- is unique due to the presence of the bromo group, which imparts specific reactivity and properties to the compound. The bromo group is more reactive in nucleophilic substitution reactions compared to chloro, iodo, and fluoro groups, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

106202-75-9

Molecular Formula

C9H13BrO

Molecular Weight

217.10 g/mol

IUPAC Name

3-(2-bromoprop-2-enoxy)cyclohexene

InChI

InChI=1S/C9H13BrO/c1-8(10)7-11-9-5-3-2-4-6-9/h3,5,9H,1-2,4,6-7H2

InChI Key

JAXYXFORGSGTTL-UHFFFAOYSA-N

Canonical SMILES

C=C(COC1CCCC=C1)Br

Origin of Product

United States

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